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Compound of Interest

Compound Name: Methyl 4-bromocrotonate

Cat. No.: B106362

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromocrotonate is a bifunctional organic molecule of significant interest in synthetic
chemistry, particularly in the pharmaceutical industry. Its utility as a versatile building block
stems from the orthogonal reactivity of its primary functional groups: an a,3-unsaturated ester
and an allylic bromide. This technical guide provides an in-depth analysis of the core structural
features of the predominantly available (E)-isomer, including its stereochemistry,
physicochemical properties, and comprehensive spectroscopic signature. Detailed
experimental protocols for its synthesis are also presented to support its practical application in
research and development.

Core Molecular Structure and Functional Groups

(E)-Methyl 4-bromocrotonate possesses the chemical formula CsH7BrOz.[1] Its structure
consists of a four-carbon butenoate backbone, featuring a methyl ester at the C1 position and a
bromine atom at the C4 position. The molecule's reactivity is primarily dictated by two key
functional groups:

e 0,B-Unsaturated Ester: This system includes the carbon-carbon double bond (C2=C3)
conjugated with the carbonyl group (C=0) of the methyl ester. This conjugation makes the 3-
carbon (C3) electrophilic and susceptible to nucleophilic addition (Michael addition).
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« Allylic Bromide: The bromine atom is attached to a carbon (C4) adjacent to the double bond.
This configuration makes the C-Br bond labile, rendering it an excellent leaving group in
nucleophilic substitution reactions (Sn2 or Sn2").

This unique combination allows for selective chemical transformations, making it a valuable
intermediate in the synthesis of complex molecules, including irreversible inhibitors of EGFR
and HER-2 tyrosine kinases used in anti-tumor research.

Caption: Molecular structure of Methyl 4-bromocrotonate.

Stereochemistry: The (E)-Isomer

The geometry of the C2=C3 double bond is a critical structural feature. Commercial Methyl 4-
bromocrotonate is predominantly the (E)-isomer (also known as the trans-isomer).[2] This
configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

e At Carbon 2 (C2): The attached groups are -COOCHs (high priority) and -H (low priority).
e At Carbon 3 (C3): The attached groups are -CHzBr (high priority) and -H (low priority).

Since the two high-priority groups are on opposite sides of the double bond, the molecule is
assigned the (E) designation, from the German entgegen (opposite). This stereochemistry is
thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance.

Caption: CIP priority assignment for (E)-Methyl 4-bromocrotonate.

Physicochemical Properties

The key quantitative physical and chemical properties of (E)-Methyl 4-bromocrotonate are
summarized below.
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Property Value Reference(s)
Molecular Formula CsH7BrO:z [1]

Molecular Weight 179.01 g/mol [1]
Appearance Clear, colorless to yellow liquid

Density 1.522 g/mL at 25 °C

Boiling Point 83-85 °C at 13 mmHg

Refractive Index (n2°/D) 1.501

Flash Point 92 °C (197.6 °F)

Storage Conditions 2-8°C

Spectroscopic Analysis

Spectroscopic data is essential for confirming the structure and purity of the compound.

'H NMR Spectroscopy

The proton NMR spectrum provides definitive evidence for the (E)-stereochemistry.
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. . Coupling
. Chemical Shift o
Assignment Proton(s) Multiplicity Constant(s) (J,
(3, ppm)
Hz)

Doublet of J(Hc, Ha) = 7.3,
Hc -CH2Br 4.015

doublets J(Hc, Hb) = 1.2

Doublet of J(Ha, Hb) = 15.3,
Ha =CH- (C3) 7.003 _

triplets J(Ha, Hc) = 7.3

Doublet of J(Ha, Hb) = 15.3,
Hb =CH- (C2) 6.046 _

triplets J(Hb, Hc) = 1.2
Hd -OCHs 3.759 Singlet -

Data sourced
from

ChemicalBook.

[3]

The most diagnostic value is the large coupling constant between the vinylic protons Ha and
Hb (J = 15.3 Hz), which is characteristic of a trans relationship across the double bond.[3]

3C NMR Spectroscopy

The proton-decoupled 13C NMR spectrum is expected to show five distinct signals
corresponding to each carbon atom in the molecule.
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Carbon Assignment

Hybridization

Expected Chemical Shift
Range (5, ppm)

C1 (-COOR) sp2 165 - 175
C2 (=CH-COOR) sp2 120 - 140
C3 (-CH=CH-) sp2 140 - 150
C4 (-CH2Br) spe 30 - 40
C5 (-OCHs) spe 50 - 60

Expected ranges are based on
standard 3C NMR chemical
shift tables.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for its functional groups.

Expected Wavenumber

Functional Group Vibration
(cm™)

C=0 (Ester, conjugated) Stretch 1715-1730
C=C (Alkene) Stretch 1640 - 1680
=C-H (Vinylic) Stretch 3000 - 3100
=C-H (trans) Bend (out-of-plane) 960 - 990
C-O (Ester) Stretch 1150 - 1300
C-Br Stretch 500 - 600

Expected ranges are based on

standard IR absorption tables.

[4]

Mass Spectrometry (MS)
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The electron ionization (El) mass spectrum shows a characteristic pattern for a bromine-

containing compound.

m/z Value Interpretation Notes
The two peaks in an
approximate 1:1 ratio are due
178 /180 [M]*, Molecular lon )
to the natural isotopes of
bromine (7°Br and 81Br).[3]
147 /149 [M - OCHs]* Loss of the methoxy radical.[3]
99 [M-Br]* Loss of the bromine radical.[3]
68 [CaH4O]* A common fragment.[3]
Fragment corresponding to the
59 [COOCHs]* .
methyl ester portion.[3]
A common hydrocarbon
39 [CsHs]*

fragment.[3]

Experimental m/z values

sourced from ChemicalBook.

[3]

Experimental Protocols
Synthesis of (E)-Methyl 4-bromocrotonate

This protocol details the synthesis from (E)-4-bromobut-2-enoic acid.

Materials:

Anhydrous methanol

Thionyl chloride (SOCI2)

Ethyl acetate

(E)-4-bromobut-2-enoic acid
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Deionized water

Anhydrous sodium sulfate (Na2S0a)

Silica gel for column chromatography

Eluent: Petroleum ether/ethyl acetate (8:1 v/v)
Procedure:

e Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel,
dissolve (E)-4-bromobut-2-enoic acid (1.0 eq) in anhydrous methanol (approx. 6.5 mL per
gram of acid). Cool the mixture to 0 °C in an ice bath with continuous stirring.

« Esterification: Slowly add thionyl chloride (5.0 eq) dropwise to the solution, maintaining the
temperature at 0 °C. Control the addition rate to manage gas evolution.

» Reaction: After the addition is complete, allow the mixture to warm to room temperature and
stir for 15 hours.

» Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure using
a rotary evaporator.

o Workup: Add ethyl acetate and water to the residue and transfer to a separatory funnel.
Collect the organic phase.

e Drying: Dry the organic phase over anhydrous sodium sulfate.

 Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.
Purify the resulting crude product by column chromatography on silica gel using a petroleum
ether:ethyl acetate (8:1) mixture as the eluent to yield the final product.
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Start: Reagents

Anhydrous Methanol

(E)-4-bromobut-2-enoic acid
Thlonyl Chloride

and cool to 0 °C

:

Slow, dropwise additiorg

Dissolve ac1d in methano D

of thionyl chloride

:

Warm to Room Temp.
Stir for 15 hours

Concentrate under
reduced pressure

Aqueous Workup:
Extraction with Ethyl Acetate

:

Dry organic phase
(Anhydrous Na2S0a4)

Remove solvent under
reduced pressure

:

Purify via Column Chromatography
(Silica, 8:1 PE:EA)

Final Product:
(E)-Methyl 4-bromocrotonate

Click to download full resolution via product page

Caption: Workflow for the synthesis of (E)-Methyl 4-bromocrotonate.
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Conclusion

The structural framework of (E)-Methyl 4-bromocrotonate is defined by its (E)-alkene
stereochemistry and the presence of two key reactive sites: an electrophilic -carbon and a
labile allylic bromide. These features, readily confirmed by a combination of NMR, IR, and
mass spectrometry, make it an exceptionally useful and predictable intermediate for
constructing complex molecular architectures in medicinal chemistry and materials science. A
thorough understanding of its structural and spectroscopic properties is paramount for its
effective application in advanced organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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